molecular formula C7H5NO2 B009972 Furo[2,3-C]pyridin-3(2H)-one CAS No. 106531-52-6

Furo[2,3-C]pyridin-3(2H)-one

Cat. No.: B009972
CAS No.: 106531-52-6
M. Wt: 135.12 g/mol
InChI Key: KHRZFVYHKRMYLE-UHFFFAOYSA-N
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Description

Furo[2,3-C]pyridin-3(2H)-one is a heterocyclic compound that features a fused furan and pyridine ring system

Mechanism of Action

Target of Action

Furo[2,3-C]pyridin-3(2H)-one, also known as LIQ-TF, is primarily targeted towards Gram-positive bacteria . The compound acts as a photosensitizer, which is a molecule that absorbs light and transfers that energy to other molecules .

Mode of Action

The compound LIQ-TF interacts with its targets through a process called photodynamic ablation . This involves the absorption of light energy by the photosensitizer, which then transfers this energy to oxygen molecules, generating reactive oxygen species (ROS) such as singlet oxygen (^1O2) and hydroxyl radicals (˙OH) . These ROS are highly reactive and can cause damage to cellular components, leading to the death of the bacteria .

Biochemical Pathways

The generation of ROS by LIQ-TF affects various biochemical pathways within the bacterial cells. ROS can damage proteins, lipids, and DNA, disrupting essential cellular processes and leading to cell death . The exact pathways affected can vary depending on the specific type of bacteria and the cellular components that are most susceptible to ROS damage.

Pharmacokinetics

The compound has been shown to be effective both in vitro and in vivo, suggesting that it has suitable bioavailability .

Result of Action

The result of LIQ-TF’s action is the specific imaging and photodynamic ablation of Gram-positive bacteria . The compound has shown great potential for combating multiple drug-resistant bacteria .

Action Environment

The action of LIQ-TF can be influenced by various environmental factors. For example, the presence of light is essential for the compound’s photosensitizing activity . Additionally, the compound’s efficacy and stability could potentially be affected by factors such as temperature, pH, and the presence of other substances in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furo[2,3-C]pyridin-3(2H)-one typically involves cyclization reactions. One common method includes the use of substituted furopropenoic acids, which are prepared from appropriate aldehydes under Doebner’s conditions. These acids are then converted to the corresponding azides, which undergo cyclization by heating in Dowtherm to form furopyridones . Another method involves the use of methyl 2-(chloromethyl)-3-furoate and salicylonitriles, which undergo tandem cyclization in the presence of excess t-BuOK in N,N-dimethylformamide (DMF) solution at 65°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, with optimization of reaction conditions to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Furo[2,3-C]pyridin-3(2H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Furo[2,3-C]pyridin-3(2H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement and the resulting electronic properties, which make it suitable for a variety of applications in different fields of research.

Properties

IUPAC Name

furo[2,3-c]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c9-6-4-10-7-3-8-2-1-5(6)7/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRZFVYHKRMYLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40557280
Record name Furo[2,3-c]pyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106531-52-6
Record name Furo[2,3-c]pyridin-3(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106531-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo[2,3-c]pyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 3-hydroxyfuro[2,3-c]pyridine-2-carboxylic acid ethyl ester (10 mmol) in 10 mL 25% HCl solution and 5 mL H2O was heated to reflux overnight. After cooling to RT, the reaction mixture was quenched with sat. aq. NaHCO3 solution and extracted with EtOAc. The combined organic layers were dried over MgSO4 and concentrated in vacuo to give the desired product as brown solid;
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main focus of the research paper and how is Furo[2,3-C]pyridin-3(2H)-one involved?

A1: The research paper focuses on describing a novel and simplified method for synthesizing furo[2,3-c]pyridine and its methyl derivatives []. This compound (5a in the paper) is a key intermediate compound in this synthesis. The researchers detail the steps involved in producing 5a from commercially available starting materials, highlighting the efficiency and versatility of their method [].

Q2: Can you provide the molecular formula and weight of this compound based on the information in the research?

A2: While the paper doesn't explicitly state the molecular formula and weight of this compound, it can be deduced from its structure shown in the synthesis scheme. The molecular formula is C7H5NO2, and its molecular weight is 135.12 g/mol.

Q3: Does the research discuss potential applications or biological activity of this compound?

A3: The research primarily focuses on the synthetic methodology for producing this compound and its derivatives. It does not delve into potential applications, biological activity, or characterization beyond what is necessary for the synthesis description []. This suggests further research is needed to explore these aspects of the compound.

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